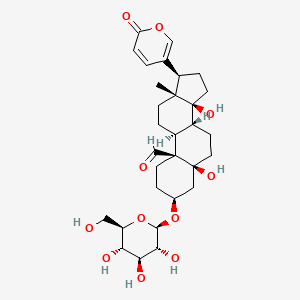

Hellebrigenin glucoside

Beschreibung

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O11/c1-27-8-5-19-20(30(27,38)11-7-18(27)16-2-3-22(33)39-14-16)6-10-29(37)12-17(4-9-28(19,29)15-32)40-26-25(36)24(35)23(34)21(13-31)41-26/h2-3,14-15,17-21,23-26,31,34-38H,4-13H2,1H3/t17-,18+,19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUYMUBJXHVZEL-DBOUUHTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905872 |

Source

|

| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72947-90-1, 100991-82-0 |

Source

|

| Record name | Hellebrigenin-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072947901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexopyranosyloxy)-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Pharmacological Divergence of Hellebrigenin and Hellebrigenin Glucoside: A Comprehensive Technical Guide

Introduction: The Bufadienolide Paradigm

Bufadienolides represent a highly specialized class of polyhydroxy C-24 steroids, distinguished by a six-membered lactone (2-pyrone) ring at the C-17 position[1]. Historically isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the rhizomes of Helleborus plant species, these compounds are recognized as potent modulators of intracellular ion homeostasis[2]. Among this class, hellebrigenin and its glycosylated derivatives—specifically hellebrigenin glucoside and the glucorhamnoside hellebrin —have emerged as compelling candidates in modern oncology and immunology[3][4].

As a Senior Application Scientist navigating drug discovery workflows, understanding the nuanced differences between an aglycone and its glycoside is critical. This guide dissects the structural architecture, structure-activity relationships (SAR), and self-validating isolation protocols that differentiate hellebrigenin from its glycosylated counterparts.

Chemical Architecture: Aglycone vs. Glycoside

The core structural divergence between hellebrigenin and hellebrigenin glucoside is localized at the functionalization of the C-3 hydroxyl group, which fundamentally alters the molecule's physicochemical properties without abrogating its primary pharmacodynamic target.

-

Hellebrigenin (Aglycone): This molecule features a rigid cyclopenta[a]phenanthrene backbone with free hydroxyl groups at C-3, C-5, and C-14, an aldehyde group at C-19, and the signature 2-pyrone ring at C-17[5]. This specific stereochemistry dictates its high membrane permeability and intrinsic cytotoxicity.

-

Hellebrigenin Glucoside: The conjugation of a β-D-glucopyranosyl moiety at the C-3 position yields hellebrigenin glucoside (further rhamnosylation yields hellebrin)[6][7]. In classical cardiotonic steroid pharmacology, glycosylation drastically amplifies target affinity. However, hellebrigenin and its glucoside exhibit a unique SAR anomaly: both display nearly identical in vitro growth inhibitory effects and binding profiles to the α subunits of the Na+/K+-ATPase[7][8]. The primary impact of the glucoside moiety is pharmacokinetic, significantly enhancing aqueous solubility for systemic delivery[4].

Quantitative Physicochemical Comparison

| Property | Hellebrigenin (Aglycone) | Hellebrigenin Glucoside / Hellebrin |

| Chemical Formula | C24H32O6[5] | C30H42O11 (Glucoside)[7] / C36H52O15 (Hellebrin)[6] |

| Molecular Weight | 416.5 g/mol [5] | 578.65 g/mol [7] / 724.79 g/mol [6] |

| CAS Number | 465-90-7[5] | 72947-90-1[7] / 13289-18-4[4] |

| Primary Target | Na+/K+-ATPase (α1β1)[8] | Na+/K+-ATPase (α1β1)[8] |

| LogP (Hydrophobicity) | ~1.2[5] | ~4.12 (Hellebrin)[8] |

| Structural Feature | Free C-3 Hydroxyl | β-D-glucopyranosyl (± rhamnose) at C-3 |

Target Engagement & Mechanistic Pathways

Both hellebrigenin and its glucoside exert their primary cytotoxic effects via the potent inhibition of the Na+/K+-ATPase pump, exhibiting a distinct 2-fold higher binding affinity for the α1β1 complex over the α2β1 and α3β1 isoforms[7][8].

The causality of cancer cell death follows a precise, sequential biochemical cascade:

-

Ion Disruption: Inhibition of the Na+/K+-ATPase leads to intracellular Na+ accumulation. This reverses the Na+/Ca2+ exchanger, causing a lethal influx of intracellular Ca2+[4].

-

Mitochondrial Collapse: The calcium overload, coupled with drug-induced Reactive Oxygen Species (ROS) generation, triggers the rapid depolarization of the mitochondrial membrane[3].

-

Apoptotic Cascade: Depolarization facilitates the translocation of pro-apoptotic Bax to the mitochondria, the downregulation of anti-apoptotic Bcl-2, and the release of cytochrome c, culminating in caspase-dependent apoptosis and G2/M cell cycle arrest[9][10].

Figure 1: Na+/K+-ATPase mediated apoptotic signaling pathway induced by hellebrigenin.

Experimental Methodologies: Isolation & Purification Protocol

To effectively study these compounds, researchers must isolate them from complex biological matrices (e.g., Helleborus niger rhizomes or Chanpi toad skin). The following protocol is engineered as a self-validating system , ensuring that each phase of extraction is analytically verified before progression to prevent downstream contamination.

Phase 1: Biomass Extraction

-

Procedure: Macerate 10 kg of dried biomass and extract continuously under reflux using 95% ethanol for 12 hours[2][11].

-

Causality: 95% ethanol is explicitly chosen because its dielectric constant efficiently co-extracts both the lipophilic aglycone (hellebrigenin) and the highly polar glycoside (hellebrigenin glucoside), maximizing the total bufadienolide yield from the cellular matrix[2].

-

Validation Checkpoint: Perform a dry weight calculation of the vacuum-concentrated residue. The extraction efficiency must fall within the expected 1.5–2.0% yield range to validate complete tissue permeation.

Phase 2: Liquid-Liquid Partitioning

-

Procedure: Suspend the ethanolic extract residue in water and partition sequentially with chloroform (CHCl3)[11].

-

Causality: This step exploits the fundamental LogP differential between the two target molecules. The chloroform phase selectively captures the less polar aglycone (hellebrigenin, LogP ~1.2), while the aqueous phase retains the highly polar glycosylated derivatives (hellebrigenin glucoside)[5][8].

-

Validation Checkpoint: Spot both phases on a Silica Gel TLC plate (Eluent: CHCl3:MeOH 9:1). Visualize with 10% sulfuric acid in ethanol. The organic phase must show a high Rf spot (aglycone), while the aqueous phase must show a low Rf spot (glycoside), confirming successful structural separation.

Phase 3: Preparative HPLC Purification

-

Procedure: Subject the respective fractions to preparative HPLC using a reverse-phase C18 column (e.g., SP-120-50-ODS-RPS). Elute with a gradient of 30% to 60% methanol in water[2].

-

Causality: Reverse-phase C18 chromatography provides the high theoretical plate count necessary to resolve hellebrigenin from structurally analogous bufadienolides (like bufalin or arenobufagin) based on subtle hydrophobic differences[2].

-

Validation Checkpoint: Analyze collected fractions via analytical LC-MS. Only pool fractions demonstrating >95% purity and the correct m/z precursor ions before final lyophilization.

Figure 2: Self-validating extraction and purification workflow for bufadienolides.

Analytical Validation (LC-MS/MS)

Confirming the structural integrity of the isolated compounds requires rigorous mass spectrometry. Hellebrigenin produces a characteristic[M + H]+ precursor ion at m/z 417.2257[1]. Upon collision-induced dissociation (CID), the aglycone exhibits a predictable fragmentation cascade driven by the sequential loss of water molecules from its multiple hydroxyl groups: [M + H - 18]+ (m/z 399.2165), [M + H - 36]+ (m/z 381.2068), and [M + H - 54]+ (m/z 363.1952)[1].

Furthermore, cleavage of the D-ring and the 2-pyrone moiety yields diagnostic fragments at m/z 135.1 and 109.2, which serve as definitive fingerprints for the bufadienolide scaffold[12]. In contrast, the MS/MS spectra of hellebrigenin glucoside will initially show the neutral loss of the hexose moiety (-162 Da) before mirroring the aglycone's fragmentation pattern, perfectly validating the glycosidic linkage.

References

-

Hellebrigenin induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species Tech Science Press [Link]

-

Hellebrigenin | C24H32O6 | CID 259577 - PubChem National Institutes of Health (NIH)[Link]

-

Hellebrin - Chemical Index Database DrugFuture [Link]

-

Bufadienolides originated from toad source and their anti-inflammatory activity Frontiers in Pharmacology[Link]

-

Hellebrigenin Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through Inhibition of Akt National Institutes of Health (NIH) / PubMed[Link]

-

Cytocidal effects of arenobufagin and hellebrigenin, two active bufadienolide compounds, against human glioblastoma cell line U-87 Spandidos Publications[Link]

-

Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression National Institutes of Health (NIH) / PMC[Link]

-

Extraction of hellebrigenin 3-acetate from hellebori rhizomes (Helleborus niger L. ssp. niger) Farmacia Journal[Link]

-

Structure Database (LMSD) - Hellebrin LIPID MAPS[Link]

-

Identification and Characterization of the Methanolic Extract of Hellebrigenin 3-acetate from Hellebori Rhizomes Revista de Chimie (BCH) [Link]

Sources

- 1. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Hellebrigenin induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 4. adipogen.com [adipogen.com]

- 5. Hellebrigenin | C24H32O6 | CID 259577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hellebrin [drugfuture.com]

- 7. Hellebrigenin Glucoside - 72947-90-1 - For Research Use [benchchem.com]

- 8. LIPID MAPS [lipidmaps.org]

- 9. Hellebrigenin induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. bch.ro [bch.ro]

Whitepaper: Natural Occurrence and Therapeutic Potential of Hellebrigenin Glucoside in Helleborus Species

Executive Summary

The search for novel, naturally derived chemotherapeutic agents has increasingly focused on cardiotonic steroids due to their unique ability to selectively induce apoptosis in malignant cells. Among these, hellebrigenin glucoside —a bufadienolide steroid naturally occurring in the Helleborus genus—has emerged as a highly potent candidate[1]. This technical guide provides an in-depth analysis of its botanical occurrence, details a self-validating extraction methodology, and maps the pharmacological signaling pathways that govern its targeted anti-cancer efficacy.

Botanical Occurrence and Chemical Taxonomy

Hellebrigenin glucoside (CAS 72947-90-1) and its aglycone counterpart, hellebrigenin, are primary bioactive constituents of the Helleborus genus (family Ranunculaceae), specifically prevalent in the roots and rhizomes of Helleborus niger, H. purpurascens, and H. cyclophyllus[1][2][3].

Chemically classified as a bufadienolide, the compound is characterized by a six-membered lactone ring at the C-17 position. Its exact structural designation is 3β-[(β-D-glucopyranosyl)oxy]-5β,14β-dihydroxy-19-oxobufa-20,22-dienolide, with a molecular formula of C30H42O11 and a molecular weight of 578.65 g/mol [1]. In wild-type Helleborus species, the hellebrin/hellebrigenin chemotype is highly conserved, typically representing a yield of 0.5% to 1.5% w/w in dried powdered roots, providing a reliable natural reservoir for drug development[2].

Self-Validating Extraction and Isolation Protocol

Isolating high-purity glycosides from Helleborus rhizomes presents a significant chromatographic challenge due to the high concentration of co-eluting tannins and polyphenols. The following protocol, adapted from Kupchan's foundational methodology, utilizes a self-validating, step-by-step chemical exclusion strategy to isolate hellebrigenin glucoside.

Step-by-Step Methodology & Causality

-

Primary Extraction (Ethanolic Maceration):

-

Protocol: Pulverize dried Helleborus niger rhizomes and subject them to continuous extraction with 95% ethanol for 12 hours.

-

Causality: Ethanol acts as an optimal amphiphilic solvent. It effectively penetrates the desiccated cellular matrix to solubilize both the moderately polar bufadienolide aglycones and their highly polar glucoside derivatives, while leaving behind insoluble structural polysaccharides and large proteins.

-

-

Concentration and Liquid-Liquid Partitioning:

-

Protocol: Concentrate the ethanolic extract under reduced pressure to a semi-solid consistency. Partition the residue using a biphasic chloroform:water (5:1.5 v/v) system.

-

Causality: This step achieves crude fractionation. The non-polar chloroform layer sequesters lipophilic aglycones (free hellebrigenin) and plant sterols, whereas the aqueous phase selectively retains the target water-soluble hellebrigenin glucoside.

-

-

Selective Impurity Precipitation:

-

Protocol: Treat the aqueous fraction with a saturated methanolic solution of lead(II) acetate. Isolate the resulting precipitate via centrifugation and retain the supernatant.

-

Causality: Plant extracts are notoriously rich in tannins and complex organic acids that co-elute with glycosides. Lead acetate selectively coordinates with these polyhydroxy compounds, forming heavy, insoluble complexes and effectively "crashing them out" of the solution matrix.

-

-

Heavy Metal Scavenging ( H2S Treatment):

-

Protocol: Suspend the supernatant in methanol and bubble hydrogen sulfide ( H2S ) gas through the solution. Filter out the resulting black precipitate.

-

Causality: The addition of H2S acts as a highly specific scavenging step to precipitate residual, toxic Pb2+ ions as insoluble lead(II) sulfide (PbS). Removing heavy metal contamination is critical; failure to do so would introduce severe cytotoxicity artifacts in downstream in vitro cell assays.

-

-

Structural Validation (UPLC-MS):

-

Protocol: Subject the final purified filtrate to Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Causality: This provides system self-validation. UPLC-MS confirms the exact mass of hellebrigenin glucoside ( m/z 578.27), ensuring the integrity of the β-D-glucopyranosyl linkage and confirming the absence of isomeric impurities[4].

-

Fig 1. Self-validating extraction workflow for hellebrigenin glucoside from Helleborus rhizomes.

Pharmacological Mechanisms: Targeted Disruption of Cancer Cell Survival

Hellebrigenin glucoside exerts its anti-tumor effects through a highly specific, multi-tiered signaling cascade. Unlike broad-spectrum chemotherapeutics, it selectively targets surface receptors that are often overexpressed in malignant tissues.

Na+/K+-ATPase Inhibition

The primary molecular target for hellebrigenin and its glycosides is the extracellular binding pocket of the Na+/K+-ATPase pump (specifically the α1β1, α2β1, and α3β1 subunits)[5]. By inhibiting this pump, the compound disrupts the osmotic balance of the cancer cell, triggering a non-canonical intracellular signaling cascade[1].

Kinase Suppression and Mitochondrial Apoptosis

Binding to the Na+/K+-ATPase complex directly suppresses the phosphorylation of Akt , a critical survival kinase, and inhibits the MAPK signaling pathways (including ERK, p38, and JNK)[6][7]. The suppression of these survival signals dictates a pro-apoptotic shift:

-

Bcl-2 Family Modulation: The compound upregulates pro-apoptotic proteins (Bax, Bak) while downregulating anti-apoptotic defenders (Bcl-2, Bcl-xL)[6][8].

-

Mitochondrial Collapse: This protein imbalance disrupts the mitochondrial membrane potential ( ΔΨm ), facilitating the release of cytochrome c into the cytosol[7].

-

Execution: Cytochrome c release activates the caspase cascade (Caspase-3, -7, -8, -9), culminating in PARP cleavage, DNA double-strand breaks, and irreversible G0/G1 or G2/M cell cycle arrest[6][7][8].

Fig 2. Hellebrigenin glucoside-mediated targeted disruption of cancer cell survival pathways.

Quantitative Efficacy Data

The therapeutic window of hellebrigenin glucoside is highly promising. In vitro assays demonstrate profound cytotoxic efficacy at nanomolar concentrations across various aggressive malignant cell lines, while exhibiting reduced toxicity in normal healthy cells[2].

| Cell Line | Cancer Type | Effective Concentration ( IC50 / Dose) | Observed Cellular Response | Reference |

| HepG2 | Hepatocellular Carcinoma | 2 - 8 nM | G2/M arrest, Akt inhibition, Mitochondrial apoptosis | [6][7] |

| SW1990 | Pancreatic Carcinoma | 96 nM | G0/G1 arrest, Autophagy, Bax/Bcl-2 modulation | [8] |

| BxPC-3 | Pancreatic Carcinoma | 30 nM | G0/G1 arrest, Autophagy, Caspase 3/7/9 activation | [8] |

| HCT116 / HT29 | Colorectal Cancer | 15.6 - 500 nM | ROS induction, intrinsic apoptosis, viability reduction | [9] |

Conclusion & Future Perspectives

Hellebrigenin glucoside represents a highly sophisticated natural pharmacophore. By exploiting the Na+/K+-ATPase pump as a non-canonical receptor, it bypasses traditional chemoresistance mechanisms, effectively dismantling tumor survival networks via Akt/MAPK suppression and mitochondrial collapse. Future drug development efforts should focus on optimizing the extraction yields from Helleborus species and exploring targeted delivery systems (such as antibody-drug conjugates) to maximize its potent nanomolar efficacy in clinical oncology.

References

-

Hellebrigenin induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species Source: Tech Science Press (Biocell) URL:[Link]

-

Extraction of Hellebrigenin 3-Acetate from Hellebori Rhizomes (Helleborus Niger L. Ssp. Niger) Source: Farmacia Journal URL:[Link]

-

Hellebrigenin anti-pancreatic cancer effects based on apoptosis and autophage Source: PeerJ URL:[Link]

-

Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase Source: Molecular Cancer (UCLouvain BOREAL) URL:[Link]

-

Hellebrigenin Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through Inhibition of Akt Source: Chemico-Biological Interactions (PubMed) URL:[Link]

-

Evaluating “Helleborus cyclophyllus” extract's cytotoxic activity against malignant and normal cell lines. preliminary evidence of gastric acid resistance, and a promising therapeutic window Source: MedCrave Online URL:[Link]

-

Comparative Evaluation of the Potential Antitumor of Helleborus purpurascens in Skin and Breast Cancer Source: MDPI URL:[Link]

-

Structure Database (LMSD) - LIPID MAPS: Hellebrigenin glucoside Source: LIPID MAPS URL:[Link]

Sources

- 1. Hellebrigenin Glucoside - 72947-90-1 - For Research Use [benchchem.com]

- 2. Evaluating “Helleborus cyclophyllus” extract’s cytotoxic activity against malignant and normal cell lines. preliminary evidence of gastric acid resistance, and a promising therapeutic window - MedCrave online [medcraveonline.com]

- 3. Comparative Evaluation of the Potential Antitumor of Helleborus purpurascens in Skin and Breast Cancer [mdpi.com]

- 4. PHYTOCHEMICAL STUDY OF ENDEMIC SPECIES HELLEBORUS CAUCASICUS, HELLEBORUS ABCHASICUS AND FICARIA POPOVII SPREAD IN SOUTHERN COLCHIS - ProQuest [proquest.com]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hellebrigenin induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hellebrigenin anti-pancreatic cancer effects based on apoptosis and autophage [PeerJ] [peerj.com]

- 9. Hellebrigenin induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

Hellebrigenin Glucoside in Traditional Medicine: From Ancient Extracts to Targeted Molecular Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Historical Grounding & Ethnopharmacology

For millennia, traditional Chinese medicine (TCM) has utilized complex biological matrices to treat systemic inflammation, pyogenic infections, and conditions historically described as "heat and toxins" syndrome—a classification that closely mirrors the modern clinical presentation of advanced malignancies. The cornerstone of these treatments is Venenum Bufonis (known as Chan Su), the desiccated glandular secretion of the Asiatic toads Bufo gargarizans and Bufo melanostictus [1].

While empirical use demonstrated profound clinical efficacy in treating heart failure and localized tumors, the lack of molecular standardization posed significant toxicity risks. Modern pharmacognosy has since isolated the active principles: a class of cardiotonic steroids known as bufadienolides. Among these, hellebrigenin and its glycosylated derivative, hellebrigenin glucoside , have emerged as highly potent bioactive molecules. Beyond toad venom, these compounds are also synthesized by plants of the Urginea, Kalanchoe, and Helleborus genera [2], highlighting a fascinating evolutionary convergence in chemical defense mechanisms.

Structural Biology and Primary Target Affinity

Hellebrigenin glucoside (CAS 72947-90-1; C30H42O11; MW 578.65 g/mol ) is characterized by a unique 3β-[(β-D-glucopyranosyl)oxy]-5β,14β-dihydroxy-19-oxobufa-20,22-dienolide structure [3]. The addition of the glucopyranosyl moiety to the hellebrigenin aglycone significantly alters its hydrophilicity and pharmacokinetic profile, though the pharmacodynamic core remains intact.

Causality of Action: The primary molecular target for both hellebrigenin and its glucoside is the ubiquitous Na+/K+-ATPase pump [4]. By binding to the alpha subunit of this surface-expressed enzyme, the compound inhibits ion transport. This inhibition is not merely cytotoxic; it acts as a signal transducer. The blockade leads to an intracellular accumulation of Na+, which reverses the Na+/Ca2+ exchanger, causing a surge in intracellular Ca2+. This calcium overload triggers mitochondrial dysfunction, reactive oxygen species (ROS) generation, and the subsequent activation of highly specific apoptotic and autophagic cascades [5].

Mechanistic Pathways: Oncology and Inflammation

As an application scientist, I emphasize that understanding the downstream signaling of Na+/K+-ATPase inhibition is critical for repurposing this ancient compound into a targeted therapeutic.

Oncological Apoptosis and Autophagy

Hellebrigenin exhibits potent anti-tumor activity across multiple cell lines by exploiting the intrinsic vulnerabilities of cancer cells to oxidative stress. In human hepatocellular carcinoma (HepG2), hellebrigenin triggers DNA double-strand breaks, leading to G2/M phase cell cycle arrest via the inhibition of the Akt signaling pathway [6]. Conversely, in pancreatic carcinoma (SW1990 and BxPC-3), it induces G0/G1 arrest and promotes both early apoptosis and autophagy through the upregulation of Beclin-1, LC3, and Atg proteins [2].

Intracellular signaling cascades triggered by Hellebrigenin Glucoside in cancer models.

Anti-Inflammatory Modulation

In traditional formulations like the Liushen pill used for acute pharyngitis, hellebrigenin acts as a potent anti-inflammatory agent. Recent bioinformatics and in vivo studies demonstrate that it mitigates inflammation by inhibiting the p38 MAPK/ERK-MKNK1-eIF4E signaling pathway [7]. By docking directly to MKNK1, hellebrigenin suppresses the translation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while upregulating anti-inflammatory factors (IL-10, TGF-β).

Mechanism of Hellebrigenin in suppressing acute inflammation via the MAPK/ERK pathway.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by extraction artifacts or assay interference.

Protocol A: LC-MS/MS Fingerprinting of Venenum Bufonis

Purpose: To isolate and quantify hellebrigenin and its glycosides from crude traditional extracts using a single quadrupole mass spectrometer [8]. Causality: TCM extracts are highly heterogeneous. UPLC coupled with MS ensures that the specific bufadienolide mass-to-charge (m/z) ratios (typically 380–800 Da) are accurately separated from indole alkaloids, preventing off-target toxicity in downstream assays.

-

Sample Preparation: Pulverize 100 mg of dried Chan Su. Extract with 10 mL of 70% methanol under ultrasonic irradiation for 30 minutes at room temperature.

-

Centrifugation & Filtration: Centrifuge the homogenate at 12,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove particulates that could occlude the UPLC column.

-

Chromatographic Separation: Inject 2 μL into a C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

MS Detection: Operate the single quadrupole MS in both positive and negative electrospray ionization (ESI) modes. Monitor the specific m/z for hellebrigenin (m/z ~417) and hellebrigenin glucoside (m/z ~579).

-

Self-Validation Step: Spike a known concentration of a synthetic hellebrigenin standard into a blank matrix to calculate recovery rates and confirm retention time alignment.

LC-MS/MS workflow for the isolation and quantification of bufadienolides.

Protocol B: In Vitro Apoptosis and Cell Cycle Validation

Purpose: To quantify the cytocidal effects of hellebrigenin glucoside on cancer cell lines (e.g., MCF-7) [9]. Causality: Differentiating between apoptosis and necrosis is vital for drug development. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

-

Cell Culture & Treatment: Seed MCF-7 cells at 5×104 cells/well in a 6-well plate. Incubate for 24 hours. Treat with varying concentrations of hellebrigenin glucoside (e.g., 3, 10, 30, 100 nM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

-

Harvesting: After 48 hours, harvest cells using enzyme-free cell dissociation buffer to preserve cell surface markers.

-

Staining: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze immediately using a flow cytometer.

-

Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline apoptosis, and a positive control (e.g., Doxorubicin) to ensure the assay reagents are functioning correctly.

Quantitative Data Synthesis

The pharmacological efficacy of hellebrigenin varies significantly depending on the cellular microenvironment and receptor expression profiles. The following table synthesizes quantitative phenotypic outcomes across various human cancer cell lines based on recent literature.

| Cell Line | Cancer Type | Primary Mechanism of Action | Cell Cycle Arrest | Key Protein Modulations |

| HepG2 | Hepatocellular Carcinoma | DNA double-strand breaks, Akt inhibition[6] | G2/M phase | ↑ p-ATM, ↑ Cyclin B1, ↓ p-CDC25C |

| SW1990 | Pancreatic Carcinoma | ROS generation, Autophagy activation [2] | G0/G1 phase | ↑ Beclin-1, ↑ LC3, ↑ Caspase 3/7 |

| MCF-7 | Breast Cancer (ER+) | Mitochondrial membrane permeabilization [9] | G2/M phase | ↑ p21, ↓ Cyclin D1, ↓ Survivin |

| HCT116 | Colorectal Cancer | Intrinsic apoptotic pathway via excessive ROS [5] | G2/M phase | ↑ Bax/Bcl-2 ratio, ↓ Mitochondrial Potential |

References

-

Zhan, X., et al. (2020). Venenum bufonis: An overview of its traditional use, natural product chemistry, pharmacology, pharmacokinetics and toxicology. ResearchGate. Available at:[Link]

-

Wei, X., et al. (2020). Hellebrigenin anti-pancreatic cancer effects based on apoptosis and autophage. PeerJ. Available at: [Link]

-

Han, L., et al. (2021). Hellebrigenin induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species. Tech Science Press. Available at: [Link]

-

Deng, L., et al. (2014). Hellebrigenin Induces Cell Cycle Arrest and Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through Inhibition of Akt. Chemico-Biological Interactions / PubMed. Available at: [Link]

-

Huang, Y., et al. (2024). Integrated bioinformatics and machine learning approaches reveal that Venenum bufonis acts against acute pharyngitis by inhibiting the p38 MAPK/ERK-MKNK1-eIF4E signaling pathway. Journal of Ethnopharmacology / DOI.org. Available at:[Link]

-

MDPI. (2018). Implementation of a Single Quadrupole Mass Spectrometer for Fingerprint Analysis: Venenum bufonis as a Case Study. Molecules. Available at:[Link]

-

Frontiers in Oncology. (2021). Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells. Available at:[Link]

Unlocking Bufadienolide Bioactivity: A Technical Guide to Hellebrigenin Glucoside

Executive Summary

Hellebrigenin and its glucoside derivative, hellebrin, belong to the bufadienolide class of cardiotonic steroids. Traditionally recognized for their positive inotropic effects in cardiac tissue, these compounds have recently emerged as highly potent, selective antineoplastic agents. This whitepaper synthesizes the current pharmacological landscape of hellebrigenin glucoside, detailing its unique receptor binding profiles, downstream signaling cascades, and the self-validating experimental methodologies required to accurately quantify its bioactivity in preclinical drug development.

Molecular Pharmacology & Target Affinity

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase (NaK) pump, an energy-transducing ion pump that also functions as a critical membrane signalosome[1].

In classic structure-activity relationships, cardiotonic steroid aglycones typically display significantly weaker binding affinity and lower in vitro anticancer activity than their glycosylated counterparts. However, hellebrigenin fundamentally defies this rule. Both hellebrin (the glucoside) and hellebrigenin (the aglycone) exhibit nearly identical, highly potent binding profiles[1].

Crucially, while many cardiac glycosides (such as digoxin) show a higher affinity for the α2β1 and α3β1 complexes, hellebrigenin displays a ~2-fold higher binding affinity for the α1β1 complex[1]. This selectivity is of profound clinical interest because the α1 subunit is frequently overexpressed in aggressive malignancies, including glioblastomas, non-small cell lung cancers (NSCLCs), and renal cell carcinomas[2].

Hellebrigenin-mediated Na+/K+-ATPase signalosome activation and apoptosis.

Mechanistic Pathways of Cytotoxicity

Upon binding to the Na+/K+-ATPase signalosome, hellebrigenin triggers a cascade of intracellular events that culminate in programmed cell death. The bioactivity is characterized by three primary mechanistic pillars:

-

MAPK Signaling Suppression: Hellebrigenin actively downregulates the phosphorylation of critical mitogen-activated protein kinases (MAPKs), specifically ERK, p38, and JNK[3]. This disruption severs the cell's ability to transduce extracellular survival signals.

-

Cell Cycle Arrest: The compound induces profound G2/M cell cycle arrest. This is driven by the targeted downregulation of key cell cycle-related proteins, including cyclins A2, B1, and D3, as well as Cdc2, CDK4, and CDK6[3].

-

Apoptosis and Autophagy: Hellebrigenin induces mitochondrial membrane depolarization, leading to the activation of PARP and caspases 3, 8, and 9[3]. Furthermore, it suppresses the X-linked inhibitor of apoptosis protein (XIAP) and triggers autophagy, which contributes to its overall cytocidal effect[4].

Quantitative Efficacy Across Malignancies

Hellebrigenin demonstrates potent cytotoxicity in the low nanomolar range across a wide spectrum of human cancer cell lines. Notably, it retains its efficacy in multidrug-resistant (MDR) models, such as ABCB1-overexpressing epidermal carcinoma cells and cisplatin-resistant ovarian carcinoma cells, highlighting its potential to overcome classical chemoresistance mechanisms[5].

| Cell Line | Cancer Type | IC50 / Effective Dose | Key Biological Response |

| MCF-7 | ER+ Breast Cancer | 34.9 ± 4.2 nM | G2/M arrest, Autophagy, Caspase-8/9 activation[4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 61.3 ± 9.7 nM | Dose-dependent viability reduction[4] |

| SCC-1 / SCC-47 | Oral Squamous Cell Carcinoma | 2–8 nM | MAPK inhibition, XIAP downregulation, Apoptosis[3] |

| HCT-116 | Colon Carcinoma | Nanomolar range | Cytotoxicity independent of p53 status[5] |

| KB-C-1 | Epidermal Carcinoma (MDR) | Nanomolar range | Overcomes ABCB1-mediated multidrug resistance[5] |

Self-Validating Experimental Protocols

To accurately assess the bioactivity of hellebrigenin glucoside, researchers must employ a self-validating workflow. Each assay in this sequence is designed to establish causality, ensuring that observed phenotypic cell death is directly linked to the proposed molecular mechanism.

Protocol 1: Establishing the Cytotoxic Threshold (MTT Assay)

-

Causality: Before investigating molecular pathways, one must establish the exact concentration at which hellebrigenin halts proliferation. The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because hellebrigenin directly impacts mitochondrial oxidative phosphorylation[1], this assay serves as a highly sensitive proxy for its specific bioactivity.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 or SCC-1) in 96-well plates at a density of 1×104 cells/well and incubate overnight[3].

-

Treat cells with a gradient of hellebrigenin concentrations (e.g., 0, 2, 4, 8, 20, 50, 100 nM) for 24, 48, and 72 hours[3].

-

Add 5 mg/mL MTT solution and incubate at 37°C for 4 hours[3].

-

Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC50 value.

-

Protocol 2: Phenotypic Validation of Death Mechanisms (Flow Cytometry)

-

Causality: A reduction in metabolic activity (MTT) does not differentiate between senescence, necrosis, or apoptosis. Flow cytometry using Propidium Iodide (PI) and Annexin V double staining is required. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[4].

-

Methodology:

-

Harvest hellebrigenin-treated cells (using the IC50 dose determined in Protocol 1) and wash with cold PBS.

-

Resuspend in 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI; incubate for 15 minutes in the dark at room temperature.

-

Analyze via flow cytometry to quantify the shift from viable cells (Annexin V- / PI-) to early apoptotic (Annexin V+ / PI-) and late apoptotic (Annexin V+ / PI+) populations.

-

Protocol 3: Molecular Target Verification (Western Blotting)

-

Causality: To prove that the apoptosis observed in Protocol 2 is driven by the NaK signalosome, we must quantify the downstream protein targets. Western blotting validates the suppression of MAPK signaling and the activation of the caspase cascade.

-

Methodology:

-

Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states of ERK, p38, and JNK).

-

Quantify protein concentration via BCA assay and load equal amounts (e.g., 30 µg) onto an SDS-PAGE gel.

-

Transfer to a PVDF membrane and probe with primary antibodies against p-ERK, p-p38, p-JNK, XIAP, cleaved PARP, and cleaved Caspase-3[3].

-

Normalize against a loading control (e.g., GAPDH or β-actin) to confirm target downregulation.

-

Self-validating experimental workflow for evaluating bufadienolide bioactivity.

Conclusion

Hellebrigenin glucoside represents a highly promising, structurally unique cardiotonic steroid with profound antineoplastic capabilities. By specifically targeting the α1β1 subunit of the Na+/K+-ATPase pump, it bypasses traditional resistance mechanisms, effectively neutralizing multidrug-resistant tumors. For drug development professionals, adhering to the self-validating experimental protocols outlined above ensures robust, reproducible data when advancing bufadienolide derivatives through preclinical pipelines.

References

-

Moreno Y Banuls, L., Katz, A., Miklos, W., et al. (2013). Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase. Molecular Cancer, 12:33. URL: [Link]

-

Zhang, Y., Yuan, B., Bian, B., et al. (2021). Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells. Frontiers in Oncology, 11:711220. URL: [Link]

-

(2023). Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression. National Center for Biotechnology Information (PMC). URL: [Link]

-

Moreno Y Banuls, L., et al. (2013). Impact of different MDR mechanisms on the cytotoxicity of hellebrigenin. ResearchGate. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Hellebrigenin glucoside CAS number and chemical identifiers

An In-Depth Technical Guide to Hellebrigenin Glucoside: From Chemical Identity to Therapeutic Potential

For researchers, scientists, and drug development professionals, understanding the fundamental characteristics of a natural product is the first step toward unlocking its therapeutic potential. This guide provides a comprehensive overview of Hellebrigenin glucoside, a cardiotonic steroid with emerging interest in oncology and cell biology. We will delve into its chemical identity, its primary mechanism of action, and provide insights into its handling and potential applications in research.

Core Chemical and Physical Properties

Hellebrigenin glucoside, a member of the bufadienolide steroid family, is a naturally occurring compound found in plant species such as Helleborus niger, Drimia elata, and Helleborus orientalis[1][2]. Its structure is characterized by a steroid backbone linked to a glucose molecule, a feature that significantly influences its solubility and bioavailability.

A clear identification of this compound is crucial for any research endeavor. The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 72947-90-1 | [1][2][3] |

| Molecular Formula | C30H42O11 | [1][2][3] |

| Molecular Weight | 578.65 g/mol | [1][3] |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | [1][2] |

| InChI Key | AXUYMUBJXHVZEL-DBOUUHTQSA-N | [1][2] |

| PubChem CID | 3055779 | [2] |

| Synonyms | Hellebrigenin-3-O-ß-glucoside, Hellebrigenin-D-glucose | [3] |

Mechanism of Action and Therapeutic Relevance

The primary molecular target for Hellebrigenin glucoside and other cardiotonic steroids is the Na+/K+-ATPase pump[1]. This enzyme is essential for maintaining the electrochemical gradients across cell membranes. By inhibiting this pump, Hellebrigenin glucoside can trigger a cascade of downstream signaling events. This mechanism is not only responsible for its cardiotonic effects but also forms the basis of its potent antitumor activities[1].

The inhibition of the Na+/K+-ATPase pump can lead to an increase in intracellular calcium, which in turn can activate various signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells[1][4]. The aglycone form, Hellebrigenin, has been specifically shown to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells through the inhibition of the Akt signaling pathway[4].

Caption: Inhibition of Na+/K+-ATPase by Hellebrigenin glucoside.

Experimental Protocols: A Practical Guide

When working with Hellebrigenin glucoside, it is essential to follow standardized protocols to ensure the reproducibility and validity of experimental results. Below is a foundational protocol for assessing the cytotoxic effects of Hellebrigenin glucoside on a cancer cell line.

Protocol: In Vitro Cytotoxicity Assay Using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hellebrigenin glucoside in a selected cancer cell line.

Materials:

-

Hellebrigenin glucoside (≥95% purity)[1]

-

Dimethyl sulfoxide (DMSO) for stock solution preparation[1]

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Stock Solution Preparation:

-

Dissolve Hellebrigenin glucoside in DMSO to a stock concentration of 1 mg/mL.[1]

-

Further dilute the stock solution with cell culture medium to prepare a series of working concentrations.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of Hellebrigenin glucoside.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate for another 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for 4 hours at room temperature in the dark.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Concluding Remarks for the Research Professional

Hellebrigenin glucoside represents a promising natural product with well-defined cytotoxic properties against cancer cells. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, offers a distinct therapeutic avenue compared to many conventional chemotherapeutic agents. For researchers in drug discovery and development, this compound provides a valuable tool for investigating novel cancer treatment strategies. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models, will be critical in translating its preclinical potential into clinical applications.

References

-

5Beta,14Beta-Dihydroxy-19-Oxo-3Beta-((Beta-D-Glucopyranosyl)Oxy))Bufa-20,22-Dienolide | C30H42O11 - PubChem. [Link]

Sources

- 1. Hellebrigenin Glucoside - 72947-90-1 - For Research Use [benchchem.com]

- 2. 5Beta,14Beta-Dihydroxy-19-Oxo-3Beta-((Beta-D-Glucopyranosyl)Oxy))Bufa-20,22-Dienolide | C30H42O11 | CID 3055779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hellebrigenin-3-O-b-glucoside = 95 LC/MS-ELSD 72947-90-1 [sigmaaldrich.com]

- 4. Hellebrigenin | CAS:465-90-7 | Manufacturer ChemFaces [chemfaces.com]

Application Note & Protocol: Isolation of Hellebrigenin Glucoside from Helleborus Species

Abstract: The genus Helleborus, which includes species commonly known as the Christmas Rose or Lenten Rose, is a rich source of biologically active bufadienolides, a class of cardiac glycosides.[1] Among these, hellebrigenin and its glycosidic forms, such as hellebrin, have garnered significant interest from the scientific community for their potent cardiotonic and cytotoxic properties, showing potential in the development of novel therapeutics.[2][3] This document provides a comprehensive, field-proven protocol for the isolation and purification of hellebrigenin glucosides from the rhizomes of Helleborus plants. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high purity of the final product.

Introduction and Scientific Background

Helleborus species, belonging to the Ranunculaceae family, have a long history in traditional medicine, largely due to their content of powerful cardiac glycosides.[4][5] These compounds are steroidal in nature and are characterized by a six-membered lactone ring at the C-17 position, which defines them as bufadienolides.[6] The primary glycoside in many Helleborus species is hellebrin, which is a glucoside and rhamnoside of the aglycone hellebrigenin.[6][7]

The isolation of these compounds presents several challenges. A primary concern is preventing the enzymatic hydrolysis of the glycosidic bonds during the extraction process, which would cleave the sugar moieties and yield the less water-soluble aglycone, hellebrigenin.[8] Furthermore, the crude plant extract is a complex matrix containing a wide array of secondary metabolites, including saponins, tannins, and flavonoids, which must be systematically removed to achieve isolation of the target glucoside.[9][10]

This protocol outlines a multi-step strategy involving selective solvent extraction, liquid-liquid partitioning to purify the glycoside fraction, and a final chromatographic separation to yield the pure hellebrigenin glucoside.

Overall Isolation Workflow

The entire process is designed to systematically enrich the target compound by separating it from other plant constituents based on polarity and chemical properties. The workflow progresses from a crude, complex mixture to a highly purified final product.

Caption: High-level workflow for hellebrigenin glucoside isolation.

Materials and Equipment

Plant Material

-

Dried rhizomes of Helleborus species (e.g., H. niger, H. purpurascens, H. viridis). The underground parts are known to have the highest concentration of these glycosides.[9][10]

Solvents and Reagents (Analytical or HPLC Grade)

| Reagent | Purpose |

| Petroleum Ether | Defatting |

| Ethanol (70-95%) | Primary Glycoside Extraction |

| Chloroform | Liquid-Liquid Partitioning |

| Methanol | Chromatography Mobile Phase |

| Deionized Water | Extraction & Chromatography |

| Lead (II) Acetate | Tannin Precipitation |

| Hydrogen Sulfide (H₂S) Gas | Excess Lead Removal |

| Silica Gel (60-120 mesh) | Column Chromatography |

| Acetonitrile (HPLC Grade) | HPLC Mobile Phase |

| Trifluoroacetic Acid (TFA) | HPLC Mobile Phase Modifier |

Equipment

-

Grinder/Mill

-

Soxhlet apparatus or large glass container for maceration

-

Rotary evaporator

-

Separatory funnels (2L or appropriate size)

-

Glass chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

Detailed Step-by-Step Protocol

Part 1: Preparation of Plant Material

-

Drying: Freshly harvested Helleborus rhizomes should be thoroughly washed and dried in a well-ventilated area or an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[11]

-

Milling: The dried plant material is ground into a fine powder using a mechanical mill. This increases the surface area, which is crucial for achieving efficient solvent extraction.[11][12]

Part 2: Extraction of Crude Glycosides

-

Defatting (Lipid Removal):

-

Rationale: Plant lipids are non-polar and can interfere with the extraction and subsequent purification of the more polar glycosides. Their removal is a critical first step.

-

Procedure: The dried powder is exhaustively extracted with petroleum ether, either by maceration with stirring for 24 hours or in a Soxhlet apparatus for 6-8 hours. The solvent is then discarded, and the defatted plant material is air-dried to remove residual petroleum ether.[8]

-

-

Primary Glycoside Extraction:

-

Rationale: Hellebrigenin glucosides are soluble in polar solvents like alcohol-water mixtures. Using a high concentration of ethanol helps to precipitate some polysaccharides and also inhibits microbial growth during the process.

-

Procedure: The defatted powder is macerated in 70-95% ethanol (1:10 w/v ratio) at room temperature for 48-72 hours with occasional agitation.[2][13] The process is repeated 2-3 times with fresh solvent to ensure exhaustive extraction. The collected ethanolic extracts are pooled together.

-

-

Concentration:

-

Rationale: The large volume of solvent must be removed to concentrate the extracted compounds.

-

Procedure: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator. The water bath temperature should be maintained below 50°C to prevent thermal degradation of the glycosides.[8] The process is continued until a thick, semi-solid residue is obtained.

-

Part 3: Purification via Liquid-Liquid Partitioning

-

Solvent Partitioning:

-

Rationale: This step separates the target glycosides from highly polar impurities (like sugars and salts) and less polar compounds based on their differential solubility in immiscible solvents.

-

Procedure: The concentrated crude extract is redissolved in water and transferred to a large separatory funnel. An equal volume of chloroform is added, and the mixture is shaken vigorously.[13] The layers are allowed to separate. The lower chloroform layer, containing the glycosides, is collected. This process is repeated 3-4 times. The aqueous layers are discarded.

-

-

Tannin Removal (Classical Method):

-

Rationale: Tannins and other phenolic compounds are common impurities that can co-extract and interfere with chromatographic separation. Lead acetate is effective at precipitating these compounds.

-

Procedure:

-

The combined chloroform extracts are concentrated, and the residue is redissolved in 10% methanol.

-

A saturated solution of lead acetate in methanol is added dropwise until no further precipitation is observed.[13]

-

The mixture is centrifuged, and the supernatant containing the glycosides is collected.

-

CRITICAL SAFETY NOTE: Lead acetate is highly toxic. To remove excess lead ions, H₂S gas is carefully bubbled through the solution to precipitate lead as lead sulfide (a black precipitate). This step must be performed in a well-ventilated fume hood. The lead sulfide is then removed by filtration.

-

Modern Alternative: For safety and efficiency, consider using solid-phase extraction (SPE) with a polyamide or other suitable resin designed to bind phenolic compounds as a modern alternative to lead acetate precipitation.

-

-

-

Final Concentration: The purified, lead-free filtrate is concentrated to dryness under reduced pressure to yield a semi-purified glycoside mixture.

Part 4: Chromatographic Isolation

-

Column Chromatography (CC):

-

Rationale: This is a preparatory step to fractionate the semi-purified extract into groups of compounds with similar polarity, significantly simplifying the final purification.

-

Procedure:

-

A glass column is packed with silica gel (60-120 mesh) using a chloroform slurry.

-

The semi-purified extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

-

Elution is performed using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol, and so on).

-

Fractions are collected and monitored by TLC. Spots are visualized under UV light (254 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Fractions with similar TLC profiles are pooled.

-

-

-

Preparative Reverse-Phase HPLC (RP-HPLC):

-

Rationale: This is the final, high-resolution step to isolate the hellebrigenin glucoside to a high degree of purity.

-

Procedure: The enriched fraction from column chromatography is dissolved in a suitable solvent (e.g., methanol) and subjected to preparative RP-HPLC.

-

| HPLC Parameter | Recommended Setting | Rationale |

| Column | C18, 5 or 10 µm particle size | The non-polar stationary phase effectively retains the moderately polar glycoside.[14][15] |

| Mobile Phase A | Deionized water + 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape.[15] |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common organic modifier for reverse-phase separation. |

| Gradient | 20-80% B over 30-40 minutes | A gradient elution is necessary to separate closely related glycosides and impurities. |

| Flow Rate | Dependent on column diameter | Typically 5-20 mL/min for preparative scale. |

| Detection | UV at 296 nm | The α-pyrone lactone ring of bufadienolides has a characteristic UV absorbance maximum near this wavelength.[16] |

| Injection Volume | Dependent on concentration and column capacity | Load as much as possible without compromising resolution. |

The peak corresponding to the hellebrigenin glucoside is collected, and the solvent is removed by lyophilization or rotary evaporation to yield the pure compound.

Verification of Isolated Compound

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the glycoside.[17]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the full structure, confirming the aglycone core, the sugar type (e.g., glucose), and the linkage points. The number of anomeric carbons (95-103 ppm in ¹³C NMR) can confirm the number of sugar units.[8]

-

Analytical HPLC: To assess purity by injecting a small amount onto an analytical C18 column and observing a single, sharp peak.

By following this detailed protocol, researchers can reliably isolate high-purity hellebrigenin glucoside from Helleborus species, enabling further investigation into its promising pharmacological activities.

References

-

IntechOpen. (2017, March 15). Cardiac Glycosides in Medicinal Plants. Available from: [Link]

-

The Poisoner's Apothecary. (2021, July 14). Plant Profile: Black Hellebore. Available from: [Link]

-

CABI Digital Library. (2021). Helleborus - phytochemistry and antimicrobial properties. A review. Available from: [Link]

-

Neliti. (2024, July 12). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Available from: [Link]

-

PMC. (n.d.). Pharmacognostical and Phytochemical Studies of Helleborus niger L Root. Available from: [Link]

-

Slideshare. (n.d.). Extraction of glycosides. Available from: [Link]

- Google Patents. (n.d.). EP2346518A1 - Process for extracting cardiac glycosides and compositions.

-

Henriette's Herbal Homepage. (n.d.). Helleborus.—Black Hellebore. Available from: [Link]

-

Wikipedia. (n.d.). Helleborus niger. Available from: [Link]

-

The LAIR at East Texas A&M. (n.d.). Extraction and Quantification of Cardiac Glycosides from Asclepias viridis Leaves. Available from: [Link]

-

M. Moleiro. (n.d.). Green hellebore (Helleborus viridis), ff. 94v-95r. Available from: [Link]

-

Farmacia Journal. (2014). extraction of hellebrigenin 3-acetate from hellebori rhizomes (helleborus niger l. ssp. niger). Available from: [Link]

-

Macedonian Pharmaceutical Bulletin. (2018). Helleborus sp. an ethnopharmacological and toxicological review. Available from: [Link]

-

ResearchGate. (2025, August 6). Identification and Characterization of the Methanolic Extract of Hellebrigenin 3-acetate from Hellebori Rhizomes I. UV and IR spectrometry | Request PDF. Available from: [Link]

-

PMC. (n.d.). Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. Available from: [Link]

-

MDPI. (2025, June 17). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Available from: [Link]

-

ACEP Now. (2020, April 29). Toxicology Answer: What Flower Did the Greek Army Use Against a City?. Available from: [Link]

-

Farmacia Journal. (n.d.). EXTRACTION OF HELLEBRIGENIN 3-ACETATE FROM HELLEBORI RHIZOMES (HELLEBORUS NIGER L. SSP. NIGER). Available from: [Link]

-

PMC. (2013, April 26). Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase. Available from: [Link]

-

Semantic Scholar. (n.d.). EXTRACTION OF HELLEBRIGENIN 3-ACETATE FROM HELLEBORI RHIZOMES (HELLEBORUS NIGER L. SSP. NIGER). Available from: [Link]

-

MedCrave online. (2022, March 28). Evaluating “Helleborus cyclophyllus” extract's cytotoxic activity against malignant and normal cell lines. preliminary evidence of gastric acid resistance, and a promising therapeutic window. Available from: [Link]

-

MDPI. (2022, January 12). Comparative Evaluation of the Potential Antitumor of Helleborus purpurascens in Skin and Breast Cancer. Available from: [Link]

-

NC State University. (n.d.). Helleborus (Christmas Roses, Hellebores, Lenten Roses, Winter Roses) | North Carolina Extension Gardener Plant Toolbox. Available from: [Link]

-

PubMed. (2008, March 15). Steroidal glycosides from the underground parts of Helleborus caucasicus. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Natural compounds discovered in Helleborus sp. (Ranunculaceae) with important medical potential,. Available from: [Link]

-

ResearchGate. (n.d.). Hellebrin and its aglycone form hellebrigenin display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na/K-ATPase. Available from: [Link]

-

PMC. (2020, October 9). Study of potent cytotoxic activity of Helleborus cyclophyllus Boiss against a human adenocarcinoma cell line. Available from: [Link]

-

ResearchGate. (n.d.). Apoptosis-inducing Activity of Helleborus niger in ALL and AML. Available from: [Link]

-

ResearchGate. (n.d.). Techniques and Methods of Identification. Available from: [Link]

-

MDPI. (2024, October 11). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. Available from: [Link]

-

Journal of Hygienic Engineering and Design (JHED). (n.d.). the influence of extraction conditions and chromatographic separation on the ability of identifying gliadins from the wheat flour. Available from: [Link]

Sources

- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant Profile: Black Hellebore — The Poisoner's Apothecary [thepoisonersapothecary.com]

- 5. Helleborus (Christmas Roses, Hellebores, Lenten Roses, Winter Roses) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 6. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 7. Helleborus niger - Wikipedia [en.wikipedia.org]

- 8. Cardiac Glycosides in Medicinal Plants | IntechOpen [intechopen.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Pharmacognostical and Phytochemical Studies of Helleborus niger L Root - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. keypublishing.org [keypublishing.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Quantitative Analysis of Hellebrigenin Glucoside in Complex Matrices Using a Validated LC-MS/MS Method

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust method for the sensitive and selective quantification of hellebrigenin glucoside using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hellebrigenin glucoside, a bufadienolide cardiac glycoside, is of significant interest in toxicological studies and drug development due to its potent biological activity.[1] The protocol detailed herein provides a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized chromatographic separation and detection via Multiple Reaction Monitoring (MRM). We delve into the scientific rationale behind key parameter selections, address potential challenges such as matrix effects, and offer a self-validating framework to ensure data integrity and reproducibility. This guide is intended for researchers requiring accurate quantification of hellebrigenin glucoside in complex biological or botanical matrices.

Introduction and Scientific Principle

Hellebrigenin glucoside is a naturally occurring cardiac glycoside belonging to the bufadienolide class of steroids.[2] Its structure consists of a steroidal aglycone (hellebrigenin) attached to a glucose moiety. Like other cardiac glycosides, it exerts its biological effects primarily by inhibiting the Na+/K+-ATPase pump, making it a compound of interest for both its therapeutic potential and its toxicity.[3] Accurate quantification is therefore critical for pharmacokinetic studies, toxicological assessments, and quality control of natural product-derived preparations.

LC-MS/MS is the analytical technique of choice for this application due to its superior sensitivity and selectivity compared to older methods like HPLC-UV or immunoassays.[4] The principle of this method involves three key stages:

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate hellebrigenin glucoside from other components in the sample matrix. A reversed-phase C18 column is typically employed, which retains the moderately polar glycoside and allows for its elution using a gradient of water and organic solvent.[5]

-

Ionization: The eluent from the LC column is directed into a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions (or adducts) of the analyte in the gas phase with minimal fragmentation. For cardiac glycosides, positive ion mode is highly effective, often forming ammonium adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase, which provides a stable precursor ion for subsequent fragmentation.[6][7]

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. A specific precursor ion (e.g., the [M+NH₄]⁺ adduct of hellebrigenin glucoside) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition is highly unique to the analyte, effectively filtering out noise from the sample matrix and ensuring high selectivity and sensitivity.[7]

The overall workflow for this analysis is depicted in the diagram below.

Caption: Experimental workflow from sample preparation to final data reporting.

Detailed Experimental Protocol

Reagents and Materials

-

Hellebrigenin glucoside reference standard (≥95% purity)

-

Internal Standard (IS): Digoxin-d3 or a structurally similar cardiac glycoside not present in the samples. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.

-

Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Formic Acid (FA) and Ammonium Formate (NH₄FA) (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MAX, 30-60 mg)

-

DMSO (for stock solution)

Standard and Sample Preparation

Rationale: Proper sample preparation is paramount to minimize matrix effects, where co-eluting compounds from the matrix suppress or enhance the analyte's ionization efficiency.[8][9] For biological fluids like plasma, an initial protein precipitation step is crucial, followed by SPE for further cleanup. For plant extracts, SPE is effective at removing pigments and other highly abundant interferences.[10][11]

Step-by-Step Protocol:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of hellebrigenin glucoside and the Internal Standard (IS) in DMSO. Store at -20°C.[12]

-

Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 ACN:H₂O mixture to create calibration standards and quality control (QC) samples.

-

Sample Pre-treatment (for Plasma/Serum):

-

To 100 µL of plasma, add 20 µL of the IS working solution.

-

Add 300 µL of cold ACN containing 1% formic acid to precipitate proteins.[6]

-

Vortex for 2 minutes, then centrifuge at >10,000 x g for 10 minutes.

-

Collect the supernatant for SPE.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge (Oasis HLB) with 1 mL of MeOH followed by 1 mL of water.

-

Load the pre-treated sample supernatant.

-

Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

-

Elute the analyte and IS with 1 mL of MeOH.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 10 mM ammonium formate).

-

LC-MS/MS Instrumental Parameters

Rationale for Parameter Selection:

-

Column: A C18 stationary phase provides excellent retention for moderately polar compounds like cardiac glycosides.[5]

-

Mobile Phase: A mixture of water and ACN/MeOH is standard for reversed-phase chromatography.[3][4] The addition of ammonium formate serves two purposes: it acts as a buffering agent to ensure consistent analyte retention and protonation state, and it provides a source of ammonium ions to promote the formation of stable [M+NH₄]⁺ adducts, which are ideal for reproducible fragmentation.[6][7]

-

Gradient Elution: A gradient is necessary to ensure that the analyte is well-retained and separated from early-eluting matrix components, while also ensuring a reasonable run time and sharp peak shape.[13]

-

Ionization Mode: Positive ESI is chosen because the structure of hellebrigenin glucoside can be readily ionized via protonation or adduct formation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Justification |

|---|---|---|

| LC System | UHPLC System | Provides higher resolution and faster run times. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for cardiac glycoside separation.[4][5] |

| Mobile Phase A | Water with 10 mM Ammonium Formate | Promotes [M+NH₄]⁺ adduct formation.[6][7] |

| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate | Strong organic solvent for elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times.[14] |

| Injection Vol. | 2 - 5 µL | |

| LC Gradient | Time (min) | % B |

| 0.0 | 5 | |

| 1.0 | 5 | |

| 8.0 | 95 | |

| 10.0 | 95 | |

| 10.1 | 5 |

| | 12.0 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Recommended Setting | Justification & Details | | :--- | :--- | :--- | | Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM analysis. | | Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for cardiac glycosides.[15] | | Capillary Voltage | 3.5 - 4.5 kV | Instrument dependent; optimize for best signal. | | Source Temp. | 120 - 150 °C | | | Desolvation Temp. | 350 - 500 °C | | | Gas Flows | Optimize for specific instrument | | | Scan Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity.[15] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Hellebrigenin Glucoside | 596.7 ([M+NH₄]⁺) | 417.3 ([Aglycone+H]⁺) | Optimize (start at 20 eV) | | | | 399.3 ([Aglycone+H-H₂O]⁺) | Optimize (start at 25 eV) | | Internal Standard | Determine for selected IS | Determine for selected IS | Optimize |

Note: Hellebrigenin glucoside MW = 578.65 g/mol (C₃₀H₄₂O₁₁). The precursor ion corresponds to the ammonium adduct ([C₃₀H₄₂O₁₁ + NH₄]⁺). The primary product ion (417.3) corresponds to the protonated aglycone (hellebrigenin) following the neutral loss of the glucose moiety (162.1 Da) and the ammonium adduct.[16][17] The secondary product ion (399.3) represents a subsequent loss of water from the aglycone. Collision energies must be optimized for the specific mass spectrometer used to maximize the product ion signal.

Data Analysis and Method Validation

Data Acquisition and Processing: Acquire data using the MRM transitions specified above. Integrate the peak areas for both the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation: To ensure the trustworthiness of the results, the method should be validated according to established guidelines. Key validation parameters include:

-

Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte.

-

Linearity and Range: Assess the linear range of the calibration curve (e.g., 0.1 - 100 ng/mL) with an R² value > 0.99.

-

Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (%CV) using QC samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[10]

-

Matrix Effect: Quantify the impact of the matrix by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent standard.[9] The use of a stable isotope-labeled IS should effectively normalize any observed matrix effects.

-

Recovery: Evaluate the efficiency of the SPE process.

-

Stability: Assess the stability of the analyte in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of hellebrigenin glucoside by LC-MS/MS. By employing a robust sample preparation strategy with Solid-Phase Extraction and optimized instrumental parameters, this method offers the high sensitivity and selectivity required for accurate determination in complex matrices. The inclusion of a stable isotope-labeled internal standard and a thorough method validation approach are critical for mitigating matrix effects and ensuring the generation of reliable, high-quality data for toxicological and pharmaceutical research.

References

-

IntechOpen. (2017, March 15). Cardiac Glycosides in Medicinal Plants. Available from: [Link]

- Pan, S. et al. (2020). Determination of some cardiac glycosides by high-performance liquid chromatography. Journal of Advanced Pharmacy and Research.

-

Kudo, K. et al. (2011, January 15). Simultaneous analysis of cardiac glycosides in blood and urine by thermoresponsive LC-MS-MS. PubMed. Available from: [Link]

-

Singh, Y. et al. (2021, April 5). Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2025, March 13). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. Available from: [Link]

-

Galarini, R. et al. (2020, April 9). Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). LC/MS/MS based determination of cardiac glycosides. Available from: [Link]

-